
8-Fluoro-9h-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-9h-fluoren-2-amine is a fluorene derivative characterized by the presence of a fluorine atom at the 8th position and an amine group at the 2nd position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions include the use of dichloromethane as a solvent at room temperature.
Industrial Production Methods: Industrial production methods for 8-Fluoro-9h-fluoren-2-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-9h-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
8-Fluoro-9h-fluoren-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 8-Fluoro-9h-fluoren-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting its activity and exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-2-amine: Lacks the fluorine atom at the 8th position, resulting in different chemical and biological properties.
9,9-Dimethyl-9H-fluoren-2-amine: Contains additional methyl groups, which influence its optical and electronic properties.
Uniqueness: 8-Fluoro-9h-fluoren-2-amine is unique due to the presence of the fluorine atom, which significantly alters its reactivity and interactions compared to other fluorene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
363-14-4 |
|---|---|
Molekularformel |
C13H10FN |
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
8-fluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H10FN/c14-13-3-1-2-11-10-5-4-9(15)6-8(10)7-12(11)13/h1-6H,7,15H2 |
InChI-Schlüssel |
IVTOGTCHWXYMEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


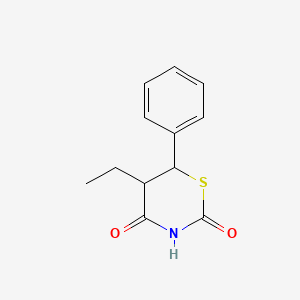
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
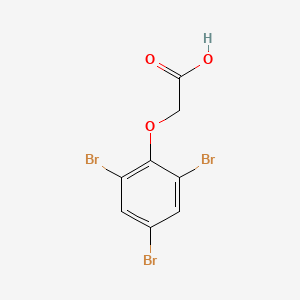
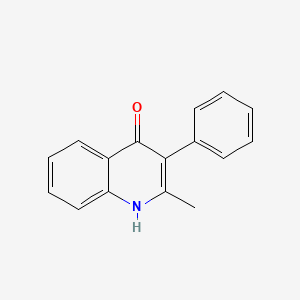
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
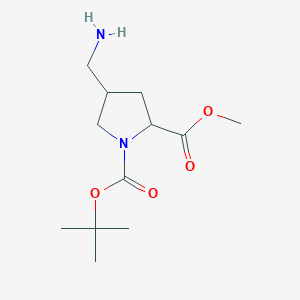
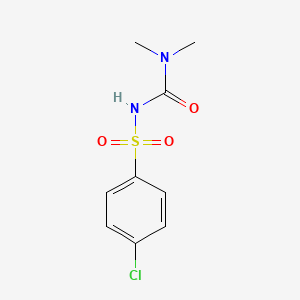
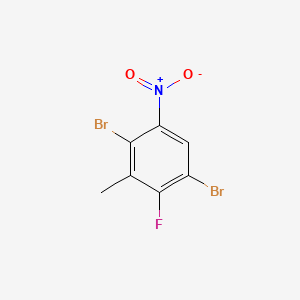

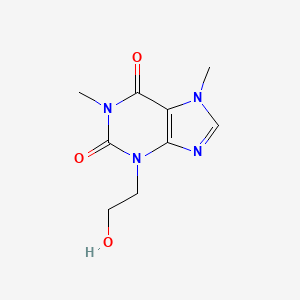
![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
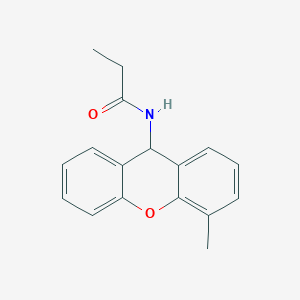
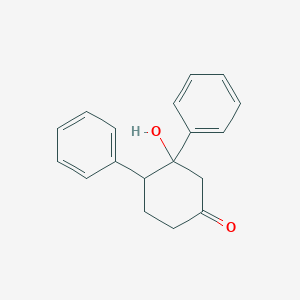
![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
